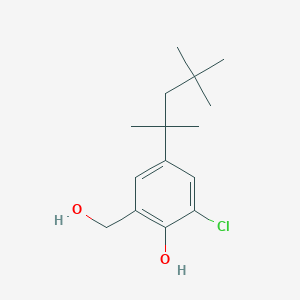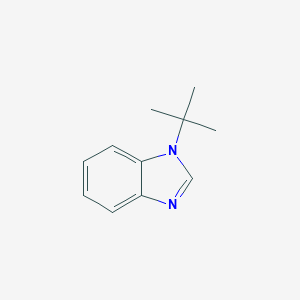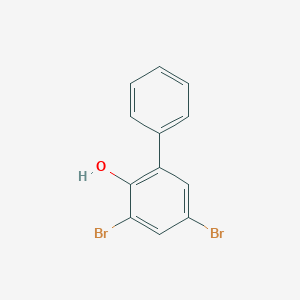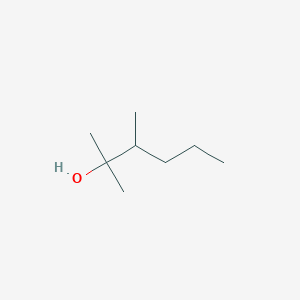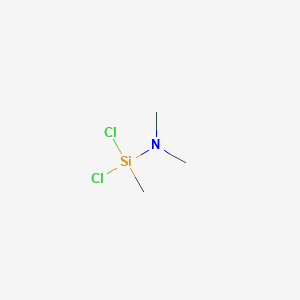
Silanamine, 1,1-dichloro-N,N,1-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, 1,1-dichloro-N,N,1-trimethyl- is an organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Chlorotrimethylsilane and is widely used as a reagent in organic chemistry for the synthesis of various compounds. In recent years, there has been a growing interest in studying the mechanism of action, biochemical and physiological effects, advantages, and limitations of Silanamine, 1,1-dichloro-N,N,1-trimethyl- for laboratory experiments.
Mecanismo De Acción
The mechanism of action of Silanamine, 1,1-dichloro-N,N,1-trimethyl- is not well understood. However, it is known to react with various functional groups, including alcohols, amines, and carboxylic acids, to form stable derivatives. It is also known to be a strong Lewis acid and can act as a catalyst in some reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silanamine, 1,1-dichloro-N,N,1-trimethyl-. However, it is known to be highly reactive and can cause severe irritation to the skin, eyes, and respiratory tract. It is also flammable and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Silanamine, 1,1-dichloro-N,N,1-trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively inexpensive and readily available. However, its high reactivity can also be a limitation, as it can react with unintended functional groups and cause unwanted side reactions. It is also highly toxic and should be handled with caution.
Direcciones Futuras
There are several future directions for research on Silanamine, 1,1-dichloro-N,N,1-trimethyl-. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the study of its mechanism of action and its potential applications in catalysis. Additionally, there is a need for further investigation into the biochemical and physiological effects of Silanamine, 1,1-dichloro-N,N,1-trimethyl- to ensure safe handling and use in laboratory experiments.
Métodos De Síntesis
Silanamine, 1,1-dichloro-N,N,1-trimethyl- is synthesized by the reaction of trimethylsilyl chloride with ammonia gas in the presence of a catalyst such as copper or nickel. The reaction occurs at room temperature and yields a colorless liquid that is highly reactive and flammable.
Aplicaciones Científicas De Investigación
Silanamine, 1,1-dichloro-N,N,1-trimethyl- has a wide range of applications in scientific research, especially in organic chemistry. It is commonly used as a reagent for the synthesis of various compounds, including esters, amides, and ketones. It is also used as a protecting group for alcohols and amines during organic synthesis. In addition, Silanamine, 1,1-dichloro-N,N,1-trimethyl- is used as a precursor in the synthesis of silicon-based polymers and materials.
Propiedades
Número CAS |
18026-71-6 |
|---|---|
Nombre del producto |
Silanamine, 1,1-dichloro-N,N,1-trimethyl- |
Fórmula molecular |
C3H9Cl2NSi |
Peso molecular |
158.1 g/mol |
Nombre IUPAC |
N-[dichloro(methyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9Cl2NSi/c1-6(2)7(3,4)5/h1-3H3 |
Clave InChI |
LDRRQFQYUUDDLH-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C)(Cl)Cl |
SMILES canónico |
CN(C)[Si](C)(Cl)Cl |
Otros números CAS |
18026-71-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



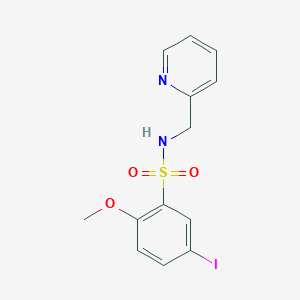
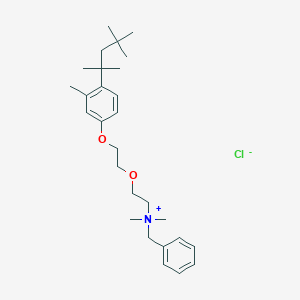
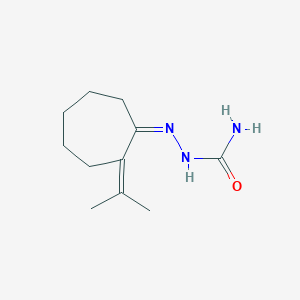
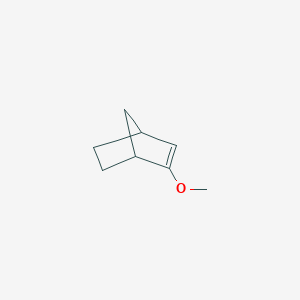
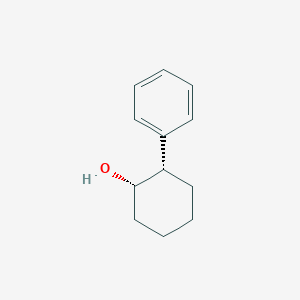
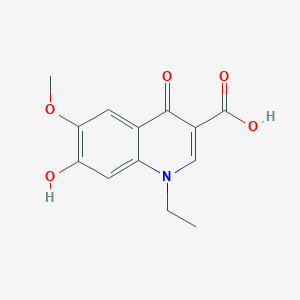

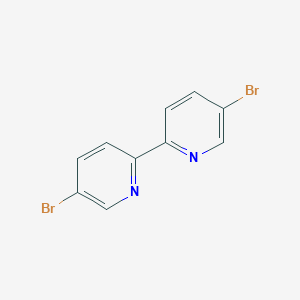
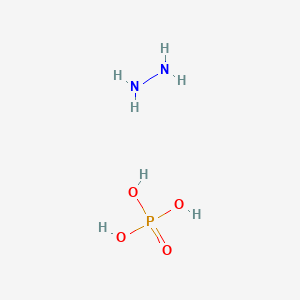
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
